1-(4-Bromophenyl)-4-methylpiperazine hydrochloride
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Overview
Description
1-(4-Bromophenyl)-4-methylpiperazine hydrochloride is a chemical compound with the molecular formula C11H15BrClN2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of a bromophenyl group and a methyl group attached to the piperazine ring makes this compound unique and of interest in various scientific fields.
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which share a similar structure, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds are evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
It is suggested that pyrazole-bearing compounds interact with their targets and cause changes that result in their antileishmanial and antimalarial activities .
Biochemical Pathways
It is known that pyrazole-bearing compounds can affect various cellular components negatively, particularly under conditions of oxidative stress .
Result of Action
It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has certain stability and degradation characteristics
Metabolic Pathways
It is believed that this compound interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed that this compound interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is believed that this compound may be directed to specific compartments or organelles by certain targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-4-methylpiperazine hydrochloride typically involves the reaction of 4-bromophenylamine with 1-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product. After completion of the reaction, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality and purity of the final product. The industrial production process is designed to minimize waste and optimize the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-4-methylpiperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, using appropriate reagents and conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution, ammonia (NH3) for amino substitution, and alkyl halides for alkyl substitution. The reactions are typically carried out under reflux conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used for oxidation reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxyl, amino, or alkyl derivatives, while oxidation reactions can produce N-oxides or other oxidized forms.
Scientific Research Applications
1-(4-Bromophenyl)-4-methylpiperazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is used in studies related to neurotransmitter systems, particularly serotonin receptors. It serves as a ligand in binding studies to understand receptor-ligand interactions.
Medicine: Research into potential therapeutic applications, such as antidepressant or anxiolytic effects, is ongoing. The compound’s interaction with serotonin receptors makes it a candidate for drug development.
Industry: It is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications.
Comparison with Similar Compounds
1-(4-Bromophenyl)-4-methylpiperazine hydrochloride can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-4-methylpiperazine hydrochloride: Similar structure but with a chlorine atom instead of a bromine atom. It may exhibit different reactivity and biological activity.
1-(4-Fluorophenyl)-4-methylpiperazine hydrochloride: Contains a fluorine atom, which can influence its chemical properties and interactions with biological targets.
1-(4-Methylphenyl)-4-methylpiperazine hydrochloride: Lacks the halogen atom, which can affect its reactivity and biological effects.
The uniqueness of this compound lies in the presence of the bromine atom, which can significantly influence its chemical reactivity and interaction with biological targets.
Properties
IUPAC Name |
1-(4-bromophenyl)-4-methylpiperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2.ClH/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11;/h2-5H,6-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNVIRQFAVGOQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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